![molecular formula C13H19NO4 B15319501 tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate: is an organic compound with the molecular formula C13H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring substituted with a hydroxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butoxycarbonyl (Boc) protecting group in peptide synthesis, which is crucial for the selective protection of amino groups during the synthesis of complex peptides .
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to protect amino groups in proteins and peptides, facilitating the study of protein structure and function .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those that require the Boc protecting group for selective modification of functional groups .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form hydrogen bonds with amino acids in proteins, leading to the inhibition or modification of protein function. The hydroxyethoxy group can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and activity .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate: A related compound with a similar structure but different functional groups.
tert-Butyl 2-(substituted benzamido)phenylcarbamate: A series of compounds with various substituted benzamido groups, used in anti-inflammatory research
Uniqueness: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various scientific applications .
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Clave InChI |
FDPSVRITAQXYOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




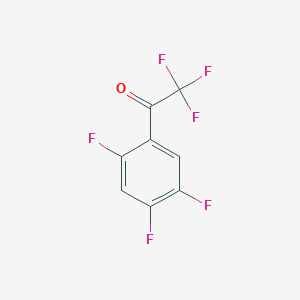
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)

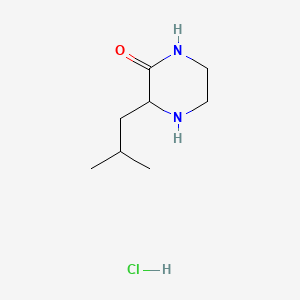
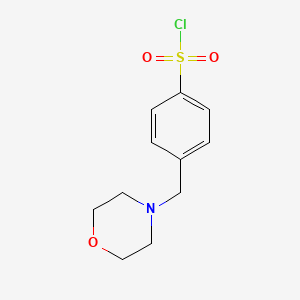
![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
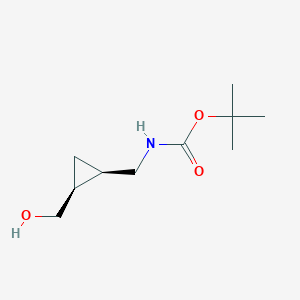
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
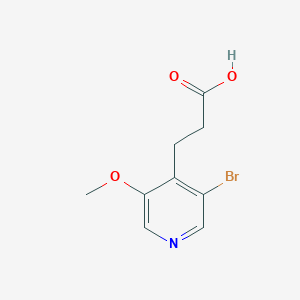
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
